6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
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Overview
Description
6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms at specific positions on the benzofuran and xanthene rings.
Amination: Incorporation of amino groups through nucleophilic substitution reactions.
Hydroxylation: Introduction of hydroxyl groups via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzofuran and xanthene derivatives.
Scientific Research Applications
6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism by which 6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein: Shares a similar spiro structure but lacks amino groups.
6,7-Dichloroquinoxaline-2,3-dione: Contains chlorine atoms but differs in its core structure.
Uniqueness
6,7-diamino-2’,7’-dichloro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of amino, chloro, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O5/c21-10-3-8-15(5-13(10)25)28-16-6-14(26)11(22)4-9(16)20(8)7-1-2-12(23)18(24)17(7)19(27)29-20/h1-6,25-26H,23-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNTHPYMAFXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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